(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Description
The compound “(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one” is a heterocyclic hybrid featuring fused thiazolo-triazol and pyrazole moieties. Its structure incorporates two chlorophenyl substituents at distinct positions: a 3-chlorophenyl group on the thiazolo-triazol core and a 4-chlorophenyl group on the pyrazole ring.
Properties
Molecular Formula |
C26H19Cl2N5OS |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H19Cl2N5OS/c27-19-11-9-16(10-12-19)23-18(15-32(30-23)21-7-2-1-3-8-21)14-22-25(34)33-26(35-22)29-24(31-33)17-5-4-6-20(28)13-17/h1-15,24,26,29,31H/b22-14- |
InChI Key |
AWDKEUZZFCYMJG-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, chlorobenzaldehydes, and thiosemicarbazides. The key steps may involve:
Condensation Reactions: Formation of the pyrazole ring through condensation of phenylhydrazine with chlorobenzaldehyde.
Cyclization: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving thiosemicarbazide derivatives.
Methylidene Formation: Introduction of the methylidene group through reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the chlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Core Diversity: The target compound’s fused thiazolo-triazol system distinguishes it from simpler thiazole-pyrazole hybrids (e.g., Compounds 4 and 5 in ) and thioxothiazolidinone derivatives ().
- Substituent Effects : Chlorine atoms at meta (3-ClPh) and para (4-ClPh) positions may enhance lipophilicity and metabolic stability compared to fluorine-substituted analogs (Compounds 4 and 5) .
Crystallographic and Conformational Analysis
- Planarity and Conformation: Compounds 4 and 5 () exhibit near-planar cores with one fluorophenyl group perpendicular to the plane, reducing steric hindrance . The target compound’s Z-configuration likely enforces similar planarity, but the fused thiazolo-triazol system may restrict rotational freedom compared to non-fused analogs.
- Crystallography Tools : Structures of analogous compounds (e.g., ) were resolved using SHELX programs, suggesting compatibility with the target compound’s refinement .
Computational and Bioactivity Insights
- For example, chlorine’s higher electronegativity may increase ESP negativity at substituent sites .
- Docking Studies : AutoDock4 () has been used to model receptor flexibility in HIV protease inhibitors. Applied to the target compound, this could predict binding affinities to kinases or microbial targets, leveraging its planar scaffold for π-π interactions .
- Bioactivity Potential: While direct data are absent, and emphasize that structurally related hybrids exhibit antimicrobial and anticancer activities, likely mediated by heterocyclic core interactions with biological targets .
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C28H22ClN3O5S3
- Molecular Weight : 612.1394 g/mol
Structural Features
The compound features multiple functional groups including:
- A thiazole moiety
- A triazole ring
- Two chlorophenyl groups
- A pyrazole structure
These structural characteristics contribute to its biological activities.
Pharmacological Properties
Research indicates that compounds with pyrazole and thiazole structures often exhibit a broad spectrum of biological activities. The following are key areas where this compound may show efficacy:
- Anti-inflammatory Activity : Many pyrazole derivatives have been documented to possess anti-inflammatory properties. For instance, compounds similar to this one have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
- Anticancer Potential : The presence of multiple aromatic rings in the structure suggests potential anticancer activity. Pyrazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Activity : Similar compounds have also been tested for their antimicrobial properties against various bacterial strains and fungi, showing promising results .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study by Selvam et al. synthesized a series of pyrazole derivatives that showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . This suggests that the compound may exhibit similar or enhanced anti-inflammatory effects.
Case Study 2: Anticancer Activity
Research on related compounds indicates that they can inhibit the growth of glioma stem cells through the modulation of AKT signaling pathways. For example, a specific derivative inhibited neurosphere formation in primary patient-derived glioma stem cells while showing low toxicity towards non-cancerous cells .
Case Study 3: Antimicrobial Properties
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against strains such as E. coli and Aspergillus niger. These compounds were effective at concentrations much lower than standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
